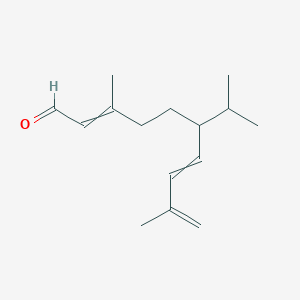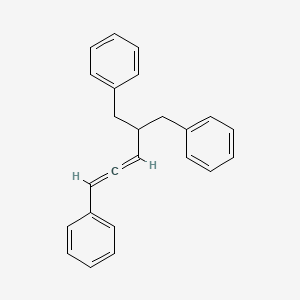![molecular formula C14H17NO6 B14203077 (3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid CAS No. 922705-26-8](/img/structure/B14203077.png)
(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid is an organic compound with a complex structure that includes an acetyloxy group, a benzyloxycarbonyl group, and an amino acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group, followed by the introduction of the acetyloxy group and the benzyloxycarbonyl group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can lead to more efficient and cost-effective production processes.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of specific functional groups or the conversion of the compound into a more reduced form.
Substitution: The acetyloxy and benzyloxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein modification, and as a probe for biochemical pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which (3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}pentanoic acid: Similar structure but with an additional carbon in the backbone.
(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}propanoic acid: Similar structure but with one less carbon in the backbone.
(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}hexanoic acid: Similar structure but with two additional carbons in the backbone.
Uniqueness
What sets (3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid apart from these similar compounds is its specific chain length and functional group arrangement, which can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propiedades
Número CAS |
922705-26-8 |
|---|---|
Fórmula molecular |
C14H17NO6 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
(3R)-4-acetyloxy-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C14H17NO6/c1-10(16)20-9-12(7-13(17)18)15-14(19)21-8-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,19)(H,17,18)/t12-/m1/s1 |
Clave InChI |
LTVIHWCPEXHGIX-GFCCVEGCSA-N |
SMILES isomérico |
CC(=O)OC[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(=O)OCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
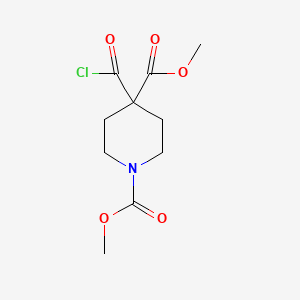

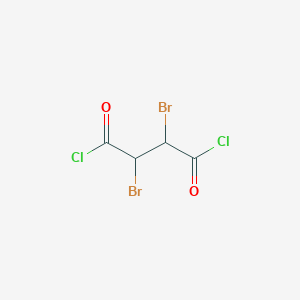
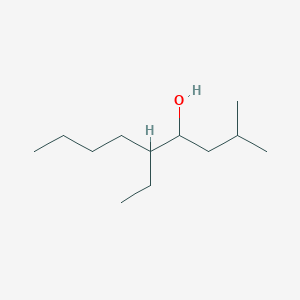


![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)


![3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203047.png)

